molecular formula C14H16N2O2S B14064992 4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline CAS No. 101513-20-6

4-(4-Aminobenzene-1-sulfonyl)-N,3-dimethylaniline

Cat. No.: B14064992
CAS No.: 101513-20-6
M. Wt: 276.36 g/mol
InChI Key: JXEXDNIFJLJTEI-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- is an organic compound with a complex structure that includes both amine and sulfonyl functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- typically involves the reaction of 4-aminobenzenesulfonyl chloride with N,3-dimethylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The amine groups can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N-methyl-
  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 4-[(4-aminophenyl)methylsulfonyl]-

Uniqueness

Benzenamine, 4-[(4-aminophenyl)sulfonyl]-N,3-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual amine and sulfonyl groups allow it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

101513-20-6

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-(4-aminophenyl)sulfonyl-N,3-dimethylaniline

InChI

InChI=1S/C14H16N2O2S/c1-10-9-12(16-2)5-8-14(10)19(17,18)13-6-3-11(15)4-7-13/h3-9,16H,15H2,1-2H3

InChI Key

JXEXDNIFJLJTEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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